5,6,7-Tribromoisatin

描述

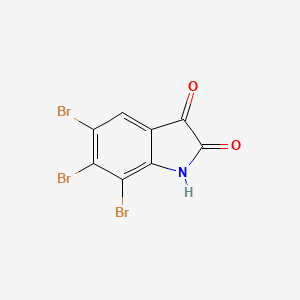

5,6,7-Tribromoisatin is a brominated derivative of isatin, a heterocyclic compound with a core indole structure. Its molecular formula is C₈H₃Br₃N₂O₂, featuring bromine substitutions at the 5th, 6th, and 7th positions of the isatin scaffold (Figure 1). This compound has garnered attention for its potent pro-apoptotic activity in cancer cells. For instance, at a concentration of 8 µM, it activates caspase-3/-7 in Jurkat leukemia cells, leading to programmed cell death . The bromine atoms enhance its lipophilicity and electronic properties, improving its interaction with cellular targets such as kinases or apoptosis-related proteins .

属性

CAS 编号 |

922707-29-7 |

|---|---|

分子式 |

C8H2Br3NO2 |

分子量 |

383.82 g/mol |

IUPAC 名称 |

5,6,7-tribromo-1H-indole-2,3-dione |

InChI |

InChI=1S/C8H2Br3NO2/c9-3-1-2-6(5(11)4(3)10)12-8(14)7(2)13/h1H,(H,12,13,14) |

InChI 键 |

IDGPYCSCVAFDEH-UHFFFAOYSA-N |

规范 SMILES |

C1=C2C(=C(C(=C1Br)Br)Br)NC(=O)C2=O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-tribromoisatin typically involves the bromination of isatin. One common method involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

化学反应分析

Types of Reactions: 5,6,7-Tribromoisatin undergoes various chemical reactions, including:

Oxidation: Conversion to oxindole derivatives.

Reduction: Formation of reduced isatin derivatives.

Substitution: Nucleophilic substitution reactions leading to the formation of various substituted isatin derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include oxindoles, reduced isatins, and various substituted isatin derivatives, each exhibiting unique biological activities .

科学研究应用

Chemistry: Used as a precursor for the synthesis of complex heterocyclic compounds.

Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 5,6,7-tribromoisatin involves its interaction with various molecular targets:

Induction of Apoptosis: At low concentrations, it induces apoptosis in cancer cells by activating effector caspases 3 and 7.

Cytotoxicity: At higher concentrations, it exhibits cytotoxic effects, leading to necrosis.

Kinase Inhibition: Inhibits specific kinases involved in cell proliferation and survival.

相似化合物的比较

Key Observations :

- Bromination at multiple positions (e.g., this compound) increases molecular weight and lipophilicity compared to mono- or di-substituted analogues.

- All compounds share identical topological polar surface area (TPSA), suggesting similar permeability profiles .

Pharmacological Activity

Apoptosis Induction

| Compound | Effective Concentration | Caspase-3/-7 Activation | Cell Line Tested | Necrosis at High Concentrations |

|---|---|---|---|---|

| This compound | 8 µM | Yes (+++) | Jurkat | Not reported |

| 6-Bromoisatin | 22 µM | Yes (++) | KGN, HT29 | Yes (LDH release at >50 µM) |

| Tyrindoleninone* | 50 µM | Weak (+) | HT29 | No |

| 5,7-Dibromoisatin | N/A | Not tested | N/A | N/A |

*Tyrindoleninone: A naturally occurring brominated isatin analogue from mollusks . Key Findings:

- This compound demonstrates superior potency, requiring ~3× lower concentration than 6-bromoisatin to induce apoptosis .

- Selectivity varies: Tyrindoleninone activates caspases only in HT29 colon cancer cells, while this compound is effective in leukemia models .

- Necrosis becomes prominent in 6-bromoisatin at higher doses, suggesting a concentration-dependent shift in cell death mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。